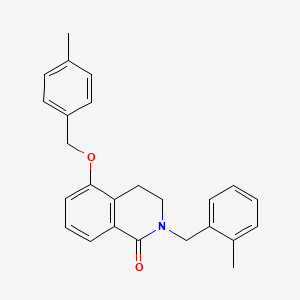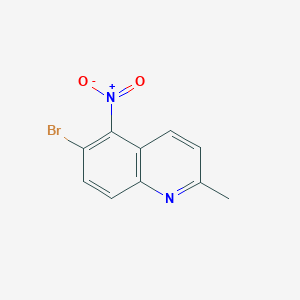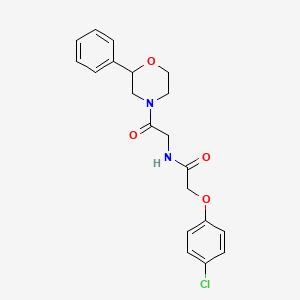
4-(3,4-Difluorophenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Difluorophenyl)pyrimidin-2-amine is a chemical compound that belongs to the class of organic compounds known as pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrimidines can involve various methods. One such method is the Dimroth rearrangement, which is used in the synthesis of condensed pyrimidines . This rearrangement involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring which is substituted with a 3,4-difluorophenyl group at the 4-position . The molecular weight of this compound is 207.18 .Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . The InChI code for this compound is 1S/C10H7F2N3/c11-7-3-6 (4-8 (12)5-7)9-1-2-14-10 (13)15-9/h1-5H, (H2,13,14,15) .Scientific Research Applications
Antibacterial Activity
4-(3,4-Difluorophenyl)pyrimidin-2-amine, as part of the pyrido[2,3-d]pyrimidines family, was studied for its antibacterial activity. Compounds from this family demonstrated significant activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria, though they were inactive against Pseudomonas aeruginosa at a concentration of 200 microg/ml. However, it's noted that N-2,4 difluorophenyl compounds were among the least active in this group (Kanth et al., 2006).
Kinase Inhibition
Research has also explored the structure of similar compounds, like N-(3,4-dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine, which was designed as an inhibitor of CLK1 and DYRK1A kinases. The crystal structure of this compound was established, providing insights that could inform the biological mechanism of action of related compounds (Guillon et al., 2013).
Quantum Chemical Characterization
In the realm of quantum chemistry, hydrogen bonding sites in pyrimidine compounds derivatives have been investigated, identifying nitrogen atoms in the pyrimidine nucleus as major hydrogen bonding sites. This is relevant for understanding the molecular interactions of this compound and similar compounds (Traoré et al., 2017).
Synthesis Methods
The synthesis of various pyrido[2,3-d]pyrimidin-4-amine derivatives, including those related to this compound, has been a topic of interest. Studies have reported on microwave-accelerated Dimroth rearrangement methods, offering efficient and environmentally friendly synthesis approaches (Zong et al., 2018).
Safety and Hazards
The safety information for 4-(3,4-Difluorophenyl)pyrimidin-2-amine indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Future Directions
Future research on 4-(3,4-Difluorophenyl)pyrimidin-2-amine could focus on its potential applications in the field of medicine. For instance, pyrimidines are key structural fragments of antiviral agents , and thus, this compound could be explored for its potential antiviral properties. Furthermore, the development of new synthetic methods could also be a promising area of research .
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives are key structural fragments of antiviral agents . Therefore, it can be inferred that this compound may interact with viral proteins or enzymes, disrupting their function and inhibiting viral replication.
Mode of Action
The compound is a pyrimidine derivative, and these compounds are known to undergo the dimroth rearrangement . This rearrangement involves the isomerization of heterocycles, which can lead to changes in the compound’s structure and, consequently, its interaction with its targets .
Biochemical Pathways
Given that pyrimidine derivatives are key structural fragments of antiviral agents , it can be inferred that this compound may interfere with the viral replication process, affecting the biochemical pathways involved in viral replication.
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the efficacy and stability of many chemical compounds .
properties
IUPAC Name |
4-(3,4-difluorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3/c11-7-2-1-6(5-8(7)12)9-3-4-14-10(13)15-9/h1-5H,(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSIJTZQXOULKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=NC=C2)N)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-Diethylethanamine;5-(2-methylphenyl)-3-thia-5,7,9,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1,6,10,12,14-pentaene-4,8-dithione](/img/structure/B2357584.png)

![Sodium;2-[[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetate](/img/structure/B2357586.png)
![1-[(4S)-4-Methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]prop-2-en-1-one](/img/structure/B2357589.png)
![2-[4-(Cyclohexyloxy)piperidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2357590.png)
![N-(4-fluorophenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2357591.png)
![N-benzyl-4-(N,N-dimethylsulfamoyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2357596.png)
![3-({[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}(prop-2-yn-1-yl)amino)-1lambda6-thiolane-1,1-dione](/img/structure/B2357598.png)

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2357601.png)

![1-Benzyl-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2357603.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2357607.png)